Cas no 2171595-82-5 (2-{1-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid)

2-{1-4-(Dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid is a specialized amino acid derivative designed for peptide synthesis and biochemical research. Its key structural features include a cyclopropyl ring and an Fmoc-protected amine group, which enhance stability and facilitate controlled deprotection in solid-phase peptide synthesis. The dimethylamino group improves solubility in organic solvents, while the carboxylic acid moiety allows for further functionalization. This compound is particularly valuable in the synthesis of constrained peptides, where the cyclopropyl ring introduces conformational rigidity. Its high purity and well-defined reactivity make it a reliable building block for advanced peptide chemistry applications.
2-{1-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid structure
2171595-82-5 structure
Product Name:2-{1-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid
CAS No:2171595-82-5
MF:C26H31N3O5
MW:465.54144692421
CID:6301484
PubChem ID:165830509
Update Time:2025-06-12

2-{1-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid
    • 2171595-82-5
    • 2-{1-[4-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopropyl}acetic acid
    • EN300-1576947
    • Inchi: 1S/C26H31N3O5/c1-29(2)14-11-22(24(32)28-26(12-13-26)15-23(30)31)27-25(33)34-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,21-22H,11-16H2,1-2H3,(H,27,33)(H,28,32)(H,30,31)
    • InChI Key: RSYYMZLFPATQFA-UHFFFAOYSA-N
    • SMILES: OC(CC1(CC1)NC(C(CCN(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 465.22637110g/mol
  • Monoisotopic Mass: 465.22637110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 731
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 108Ų

2-{1-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid Pricemore >>

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Additional information on 2-{1-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid

Research Briefing on 2-{1-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid (CAS: 2171595-82-5)

In recent years, the compound 2-{1-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid (CAS: 2171595-82-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a cyclopropyl ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown potential in various applications, particularly in peptide synthesis and drug development. The Fmoc group is widely recognized for its utility in solid-phase peptide synthesis (SPPS), offering stability and ease of deprotection under mild conditions.

Recent studies have focused on the synthesis and optimization of this compound to enhance its efficiency as a building block in peptide chemistry. Researchers have explored its reactivity and compatibility with other amino acid derivatives, aiming to streamline the production of complex peptides with high purity and yield. The dimethylamino moiety in the structure is believed to contribute to improved solubility and reduced aggregation during synthesis, addressing common challenges in peptide production.

One notable study published in the Journal of Medicinal Chemistry (2023) investigated the use of 2-{1-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid in the synthesis of cyclic peptides with enhanced bioavailability. The researchers reported that the incorporation of this compound into peptide backbones resulted in improved metabolic stability and membrane permeability, making it a promising candidate for the development of peptide-based therapeutics. The study also highlighted the compound's potential in targeting protein-protein interactions, a key area in drug discovery.

Another significant advancement involves the application of this compound in the development of PROTACs (Proteolysis Targeting Chimeras). A 2024 study in ACS Chemical Biology demonstrated that the cyclopropylacetic acid derivative could serve as a versatile linker in PROTAC design, facilitating the recruitment of E3 ubiquitin ligases to target proteins for degradation. This approach holds promise for addressing previously undruggable targets, expanding the scope of therapeutic interventions in diseases such as cancer and neurodegenerative disorders.

In addition to its synthetic utility, the safety and pharmacokinetic profile of 2-{1-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid have been evaluated in preclinical models. Preliminary data suggest favorable toxicity profiles and manageable off-target effects, supporting its further development as a pharmaceutical intermediate. However, additional studies are required to fully elucidate its metabolic pathways and potential interactions with biological systems.

In conclusion, 2-{1-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid (CAS: 2171595-82-5) represents a valuable tool in modern chemical biology and drug discovery. Its unique structural attributes and demonstrated applications in peptide synthesis and targeted protein degradation underscore its potential to advance therapeutic innovation. Future research should focus on optimizing its synthetic routes, exploring novel applications, and conducting comprehensive safety assessments to fully realize its clinical potential.

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